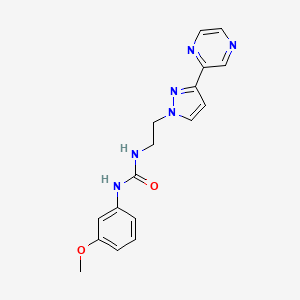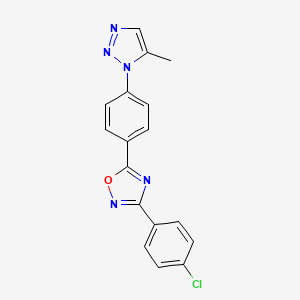![molecular formula C21H17BrOS B2407295 1-[1,1'-Biphenyl]-4-yl-3-[(4-bromophenyl)sulfanyl]-1-propanone CAS No. 882749-10-2](/img/structure/B2407295.png)
1-[1,1'-Biphenyl]-4-yl-3-[(4-bromophenyl)sulfanyl]-1-propanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “1-[1,1’-Biphenyl]-4-yl-3-[(4-bromophenyl)sulfanyl]-1-propanone” is a complex organic molecule. It contains a biphenyl group, a bromophenyl group, and a propanone group .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. Unfortunately, without specific data, I can’t provide a detailed analysis .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the bromine atom might increase its molecular weight and the biphenyl system might influence its solubility .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Synthesis Techniques : This compound and its derivatives are typically synthesized via reactions involving bromination, Grignard reaction, and oxidation, providing pathways to create various structurally related compounds. For example, one study demonstrated the synthesis of a related compound using a mixture of Na2Cr2O7 and concentrated sulfuric acid, achieving an overall yield of 82.5% (Qiao Lin-lin, 2009).
Crystallographic Analysis : Advanced crystallographic techniques like single-crystal X-ray analysis are often employed to determine the precise structure of synthesized compounds. This is crucial for correct identification, especially in cases where regiospecific synthesis is involved (Isuru R. Kumarasinghe, V. Hruby, G. Nichol, 2009).
Chemoenzymatic Approaches : Research has explored chemoenzymatic synthesis, where chemical and biological methods are combined. This includes the use of alcohol dehydrogenases for bioreduction, achieving high conversions and selectivities (D. González-Martínez, V. Gotor, V. Gotor‐Fernández, 2019).
Applications in Biomedical Research
- Potential in Pharmaceutical Development : Biphenyl-based compounds have shown significant potential in the treatment of various conditions, including hypertension and inflammation. Some derivatives have been found to exhibit anti-tyrosinase activities, comparable to standard inhibitors like kojic acid, which is significant for pharmaceutical uses (Huey Chong Kwong, C. S. Chidan Kumar, S. Mah, T. S. Chia, C. Quah, Zi Han Loh, S. Chandraju, G. Lim, 2017).
Optical and Material Science Applications
- Optical Properties and Material Science : Certain derivatives exhibit unique optical properties, such as induced circular dichroism due to the formation of one-handed helix structures in the polymer backbone. These properties have implications in the field of materials science, particularly in the development of new polymers with specific optical characteristics (Katsuhiro Maeda, S. Tamaki, Kazumi Tamura, E. Yashima, 2008).
Eigenschaften
IUPAC Name |
3-(4-bromophenyl)sulfanyl-1-(4-phenylphenyl)propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17BrOS/c22-19-10-12-20(13-11-19)24-15-14-21(23)18-8-6-17(7-9-18)16-4-2-1-3-5-16/h1-13H,14-15H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHADSSKZBCTFJX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)CCSC3=CC=C(C=C3)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17BrOS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2S)-1-(prop-2-yn-1-yl)-N-[2-(pyridin-2-yl)ethyl]pyrrolidine-2-carboxamide](/img/structure/B2407212.png)
![6,6-Difluoro-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-amine hydrochloride](/img/structure/B2407213.png)

![(4-methoxyphenyl)methyl N-[(E)-2-(2,4-dichlorophenyl)ethenyl]carbamate](/img/structure/B2407217.png)


![tert-Butyl 4-methoxy-1-oxa-7-azaspiro[4.4]non-3-ene-7-carboxylate](/img/structure/B2407221.png)



![8-(4-bromophenyl)-6,7-dimethyl-7,8-dihydro-6H-[1,3]dioxolo[4,5-g]chromen-6-ol](/img/structure/B2407226.png)

![2-Chloro-N-[(1,1-dioxo-3,4-dihydro-2H-thiochromen-4-yl)methyl]acetamide](/img/structure/B2407232.png)
![Methyl 2-{[2-(allylsulfanyl)thieno[3,2-d]pyrimidin-4-yl]oxy}benzenecarboxylate](/img/structure/B2407234.png)